Pyridinium, 2-pyridyl-2-ethyl-, phosphate
Description
Structural Framework and Chemical Characteristics
The chemical nature of Pyridinium (B92312), 2-pyridyl-2-ethyl-, phosphate (B84403) is defined by the interplay between its cationic organic component and the inorganic phosphate anion. This relationship governs its structure, stability, and reactivity.
The molecular formula of the complete salt is C₁₂H₁₅N₂O₄P, with a molecular weight of approximately 282.23 g/mol . nih.gov The compound is composed of two primary subunits:
The Cationic Unit : The organic cation is 2-(2-pyridin-1-ium-1-ylethyl)pyridine. nih.gov Its structure features a pyridine (B92270) ring connected via a two-carbon ethyl linker (-CH₂-CH₂-) to the nitrogen atom of a second pyridine ring. This second nitrogen atom is quaternized, bearing a positive charge and forming a pyridinium moiety. nih.govuni.lu The connectivity is confirmed by its SMILES string: C1=CC=N+CCC2=CC=CC=N2. nih.gov
The Anionic Unit : The counter-ion is a dihydrogen phosphate anion ([H₂PO₄]⁻). nih.gov This anion balances the positive charge of the organic cation, forming a stable salt.
The combination of a relatively large, aromatic organic cation with an inorganic phosphate anion is a key characteristic of this molecule.
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | dihydrogen phosphate;2-(2-pyridin-1-ium-1-ylethyl)pyridine | nih.gov |
| CAS Number | 102584-28-1 | nih.gov |
| Molecular Formula | C₁₂H₁₅N₂O₄P | nih.gov |
| Molecular Weight | 282.23 g/mol | nih.gov |
| Parent Cation SMILES | C1=CC=N+CCC2=CC=CC=N2 | uni.lu |
| InChIKey | WMOUKXZVZALMKS-UHFFFAOYSA-M | nih.gov |
As a salt, the compound is ionic. The pyridinium cation is the conjugate acid of a neutral pyridine derivative, making it inherently acidic. nih.gov Conversely, the dihydrogen phosphate anion is amphiprotic, capable of acting as both a weak acid and a weak base. In aqueous solution, the compound is expected to dissociate into its constituent ions: the 2-(2-pyridin-1-ium-1-ylethyl)pyridine cation and the dihydrogen phosphate anion.
While specific experimental crystallographic or spectroscopic studies for this compound are not widely published, insights can be drawn from computational data and studies of analogous molecules.
Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for predicting the geometry and electronic properties of such compounds. mdpi.com For the parent cation, 2-(2-pyridin-1-ium-1-ylethyl)pyridine, PubChemLite provides predicted Collision Cross Section (CCS) values, which are derived from computational methods and relate to the ion's shape and size in the gas phase. uni.lu
| Property | Value | Source |
|---|---|---|
| Monoisotopic Mass (Salt) | 282.07694396 Da | nih.gov |
| Monoisotopic Mass (Parent Cation) | 185.10733 Da | uni.lu |
| Predicted XLogP3-AA (Parent Cation) | 1.6 | uni.lu |
| Predicted CCS ([M+H]⁺ Adduct of Cation, Ų) | 141.8 | uni.lu |
| Predicted CCS ([M+Na]⁺ Adduct of Cation, Ų) | 149.1 | uni.lu |
Experimental techniques like NMR and IR spectroscopy on related pyridinium salts have been used to confirm their structures. mdpi.com For instance, the synthesis and characterization of N-(1-ethoxyvinyl)pyridinium triflates involved detailed ¹H-NMR and ¹³C-NMR analysis to confirm the formation of the pyridinium ring and the connectivity of the substituents. mdpi.com Similar analytical methods would be essential to confirm the structure of this compound.
Research Significance and Contextual Overview
The interest in this compound stems from the well-established chemical activities of its constituent parts: the pyridinium cation and the phosphate anion.
The field of organophosphorus chemistry investigates compounds containing carbon-phosphorus bonds, but also includes organophosphate esters and salts. nih.gov This compound is of interest due to the phosphate anion. Organophosphorus compounds are crucial as pesticides and were developed as nerve agents, primarily acting by inhibiting the enzyme acetylcholinesterase (AChE). nih.gov
The pyridinium moiety is also highly relevant in this context. Pyridinium oximes are a critical class of compounds used as antidotes in organophosphate poisoning. nih.gov They function by reactivating the phosphorylated, and thus inhibited, AChE. The general mechanism involves a nucleophilic attack by the oxime on the phosphorus atom of the enzyme-inhibitor complex. nih.gov While the subject compound is not an oxime, its pyridinium structure places it within the broader family of compounds studied for interactions within organophosphorus-related biological systems.
The structure of this compound holds relevance in several interdisciplinary areas. The combination of a pyridinium cation with a phosphate anion is a recurring motif in biochemistry. For example, the essential coenzyme Nicotinamide adenine (B156593) dinucleotide (NAD⁺) features a substituted pyridinium ring linked to a phosphate-containing adenosine (B11128) diphosphate (B83284) (ADP) unit.
Furthermore, the use of phosphate groups to modify organic molecules is a common strategy in medicinal chemistry to create prodrugs. researchgate.net A phosphate prodrug can improve the aqueous solubility of a poorly soluble parent drug, facilitating its administration and absorption, after which in vivo enzymatic cleavage by phosphatases releases the active parent compound. researchgate.net Research into pyridine-derived phosphate prodrugs has shown this to be an effective strategy for enhancing drug delivery. researchgate.net Therefore, the study of compounds like this compound can provide fundamental data on the stability, solubility, and chemical behavior of this class of molecules, which is valuable for the design of new therapeutic agents. researchgate.net
Structure
3D Structure of Parent
Properties
CAS No. |
102584-28-1 |
|---|---|
Molecular Formula |
C12H15N2O4P |
Molecular Weight |
282.23 g/mol |
IUPAC Name |
dihydrogen phosphate;2-(2-pyridin-1-ium-1-ylethyl)pyridine |
InChI |
InChI=1S/C12H13N2.H3O4P/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;1-5(2,3)4/h1-6,8-10H,7,11H2;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
WMOUKXZVZALMKS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CCC2=CC=CC=N2.OP(=O)(O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
General Principles of Phosphorus(V)-Substituted Pyridine (B92270) Synthesis
The introduction of a phosphorus(V) group onto a pyridine ring is a cornerstone of organophosphorus chemistry, with applications in the synthesis of pharmaceuticals, advanced materials, and valuable reactive intermediates. nih.gov
The journey into the synthesis of phosphorus(V)-substituted pyridines began in 1936 when Plazek's research group first reported the reaction of 2-dimethylaminopyridine (B146746) with phosphorus trichloride (B1173362) under oxidative conditions. nih.govencyclopedia.pub Early organophosphorus chemistry, dating back to the 19th century, laid the groundwork for these discoveries, with initial syntheses of compounds like triethyl phosphate (B84403) by Voegeli in 1848 and tetraethyl pyrophosphate by de Clermont in 1854. nih.govlongdom.org These classical methods often involved harsh reaction conditions and offered limited control over regioselectivity.
Oxidative phosphorylation represents a significant advancement in the synthesis of phosphorus(V)-substituted pyridines. This metabolic pathway, central to cellular energy production, has inspired synthetic chemists to develop analogous methods. researchgate.net In a synthetic context, oxidative phosphorylation typically involves the oxidation of a nutrient molecule to release chemical energy for the production of adenosine (B11128) triphosphate (ATP). researchgate.net While direct biological analogies are limited, the principle of using an oxidant to drive the formation of a phosphorus-containing bond is a key strategy. For instance, the coupling of pyridines with secondary phosphine (B1218219) oxides can be achieved using an oxidant like diphenyl ethynyl (B1212043) ketone. nih.govnih.gov This method involves an aza-Michael reaction of the pyridine, followed by the addition of a phosphine anion. nih.govnih.gov
A versatile and widely used method for forming carbon-phosphorus bonds involves the reaction of a metalated pyridine with a phosphorus halide. Current time information in NA.nih.gov Pyridines can be metalated at various positions using strong bases like lithium diisopropylamide (LDA) or by using mixed-metal bases. nih.gov The resulting organometallic intermediate, a lithiated or magnesiated pyridine, can then undergo a nucleophilic attack on a phosphorus halide, such as phosphorus oxychloride or a phosphonic dichloride, to introduce the phosphorus moiety. nih.gov The regioselectivity of the metalation can often be controlled by the substituents already present on the pyridine ring. nih.gov
Nucleophilic phosphorylation offers a direct route to introduce a phosphorus group onto the pyridine ring. Due to the electron-deficient nature of the pyridine ring, it is susceptible to attack by strong nucleophiles. nih.gov However, direct nucleophilic substitution on an unsubstituted pyridine is challenging. Activation of the pyridine ring, for example by forming a pyridine N-oxide, enhances its electrophilicity and facilitates nucleophilic attack. wikipedia.org For instance, pyridine N-oxides can react with triethyl phosphite (B83602) in the presence of an activating agent like ethyl chloroformate to yield diethyl pyridine-2-phosphonates. nih.govnih.gov Another strategy involves the use of a bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) promoted nucleophilic addition of an appropriate nucleophile to a pyridine N-oxide. chemicalbook.com
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone of organophosphorus synthesis. researchgate.netresearchgate.net This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate (B1237965). researchgate.net While not directly applicable to the phosphorylation of the pyridine ring itself without pre-functionalization, it is a crucial method for creating the phosphorus-carbon bonds found in many organophosphorus compounds. researchgate.net Variations of this reaction, such as the Michaelis-Becker reaction, have expanded its scope. nih.gov For instance, a palladium-catalyzed Michaelis-Arbuzov reaction of triaryl phosphites with aryl iodides has been developed.
Pyridinium (B92312) Salt Formation and Functionalization
The formation of the pyridinium salt is the final key step in the synthesis of the target compound. This involves the quaternization of the pyridine nitrogen.
A plausible synthetic route to the cation of "Pyridinium, 2-pyridyl-2-ethyl-, phosphate" could involve the reaction of pyridine with a suitable precursor containing the 2-(2-pyridyl)ethyl group. One such precursor is 2-vinylpyridine (B74390). The reaction of a pyridinium salt with an alkene, in a process known as hydroarylation, can lead to the formation of a new carbon-carbon bond and the desired substituted pyridinium cation.
Alternatively, 2-vinylpyridine can be synthesized from 2-methylpyridine (B31789) and formaldehyde. The resulting 2-(2-hydroxyethyl)pyridine (B196109) can then be converted to a halide or a tosylate, which can subsequently react with pyridine to form the desired pyridinium salt.
The final step in the synthesis of this compound would be the introduction of the phosphate counter-ion. This can be achieved through an anion exchange reaction, where a pyridinium salt with a different anion (e.g., halide) is treated with a source of phosphate ions, such as phosphoric acid or a phosphate salt. nih.gov Phosphate-mediated synthesis of pyridinium salts has also been reported, where the phosphate buffer not only controls the pH but can also participate in the reaction. nih.gov
Table 2: General Methods for Pyridinium Salt Formation
| Method | Description | Reactants |
| Menschutkin Reaction | A classic SN2 reaction for the quaternization of amines and pyridines. | Pyridine, Alkyl Halide |
| Reaction with Pyrylium (B1242799) Salts | Pyrylium salts react with primary amines to form pyridinium salts. | Pyrylium Salt, Primary Amine |
| Phosphate-Mediated Synthesis | Condensation of aldehydes and amines in a phosphate buffer to form pyridinium salts. nih.gov | Aldehyde, Amine, Phosphate Buffer |
| Reaction with Alkyl Sulfonates | Alkylation of pyridine with alkyl sulfonates. | Pyridine, Alkyl Tosylate/Mesylate |
Conclusion
Synthesis of 2-(Pyridyl)ethyl Phosphorus Compounds
The synthesis of organophosphorus compounds containing a 2-(pyridyl)ethyl moiety is another important area of research, with various methods developed to create the C-P bond.
One established method for the synthesis of 2-(pyridyl)ethyl phosphorus compounds is the nucleophilic addition of phosphines or their derivatives to vinylpyridines. wipo.intmdpi.comillinois.edu This reaction, a type of Michael addition, involves the attack of a phosphorus nucleophile on the electron-deficient double bond of the vinylpyridine. illinois.edunih.gov
A process for producing phosphonate (B1237965) esters containing the 2-(pyridyl)ethyl group involves reacting a vinylpyridine with a di- or trihydrocarbylphosphite. wipo.int This reaction is often catalyzed by a selected silane, protic acid, or Lewis acid. wipo.int The treatment of vinyl-substituted pyridines with sodium methanesulfinate (B1228633) under acidic conditions also yields the corresponding ethyl-substituted pyridines. mdpi.com
The success of these additions often depends on the nature of the phosphine (B1218219) and the reaction conditions. illinois.edu For instance, tributylphosphine (B147548) is often more effective than triphenylphosphine (B44618) due to its increased nucleophilicity and reduced steric hindrance. illinois.edu
Pyridine N-oxides serve as versatile and reactive intermediates for the synthesis of substituted pyridines, including those with phosphorus-containing groups. semanticscholar.orgresearchgate.netwikipedia.org The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. semanticscholar.orgresearchgate.netwikipedia.org
A general approach involves the activation of the pyridine N-oxide, followed by the addition of a phosphorus nucleophile. acs.orgencyclopedia.pub For example, reacting pyridine N-oxides with triethyl phosphite (B83602) in the presence of ethyl chloroformate can produce diethyl pyridine-2-phosphonates. encyclopedia.pub The reaction is believed to proceed through the formation of a pyridinium salt intermediate, which is then attacked by the phosphite. encyclopedia.pub
Another method involves the use of a phosphonium (B103445) salt, such as PyBroP, to activate the pyridine N-oxide, facilitating the addition of various nucleophiles to the 2-position in a one-pot procedure. acs.org This offers a mild alternative to traditional SNAr chemistry. acs.org The resulting 2-substituted pyridine N-oxides can then be deoxygenated to yield the final substituted pyridine. semanticscholar.orgresearchgate.net
Multi-Component and Cycloaddition Reactions (e.g., [2+2+2]-Cycloaddition)
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like pyridinium derivatives by combining three or more starting materials in a single synthetic operation. nih.govacsgcipr.org These reactions are atom-economical and can generate molecular diversity with ease. nih.gov The construction of the pyridine ring often involves the formation of carbon-carbon bonds through Michael or aldol-type reactions, which can be performed sequentially or in a "one-pot" fashion. acsgcipr.org Common named reactions for pyridine synthesis include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses. acsgcipr.org Theoretical studies on the MCR mechanism for the synthesis of related pyrido[2,3-d]pyrimidines suggest a process involving Knoevenagel condensation, Michael addition, and cyclization steps. nih.govnih.gov
Cycloaddition reactions represent another powerful tool for constructing the pyridine ring. While various cycloaddition strategies exist, such as [3+2], [4+2], and [5+2] cycloadditions, they are instrumental in forming pyridine and its derivatives. acs.orgacs.orgorganic-chemistry.orgnih.gov For instance, the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds can yield functionalized pyrazolo[1,5-a]pyridines under metal-free conditions. organic-chemistry.org Similarly, gold-catalyzed formal [3+2]-dipolar cycloaddition of N-acyl pyridinium-N-aminides provides access to substituted oxazoles. orgsyn.org The Diels-Alder, or [4+2] cycloaddition, of oximinosulfonates with 1,3-dienes offers a regiocontrolled route to substituted tetrahydropyridines, which can be subsequently aromatized to pyridines. acs.org Cobalt-catalyzed [2+2+2] cyclocotrimerization of nitriles with alkynes is a direct method for producing substituted pyridines. arkat-usa.org
Table 1: Examples of Cycloaddition Reactions in Pyridine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | N-Aminopyridines, α,β-Unsaturated Carbonyls | Metal-free, Room Temperature | Pyrazolo[1,5-a]pyridines | organic-chemistry.org |
| [4+2] Cycloaddition | Oximinosulfonates, 1,3-Dienes | Dimethylaluminum chloride | Tetrahydropyridines | acs.org |
| [2+2+2] Cycloaddition | Phenylacetylene, Acetonitrile | Cobalt complexes | Substituted Pyridines | arkat-usa.org |
| [5+2] Cycloaddition | Oxidopyrylium ylides, Alkenes/Alkynes | Heat or catalyst | Bicyclic scaffolds | nih.gov |
Metal-Catalyzed Phosphorylation of Pyridines
The introduction of a phosphate group onto a pyridine ring is a key transformation, and metal-catalyzed reactions have emerged as a powerful method for achieving this. Transition-metal-catalyzed C-H phosphorylation allows for the direct formation of C-P bonds, providing access to important scaffolds in biochemistry and materials science. nih.gov Various transition metals, including palladium (Pd), copper (Cu), silver (Ag), and rhodium (Rh), have been successfully employed to catalyze the phosphination and phosphorylation of aryl compounds, including pyridines. mdpi.comnih.gov
For example, Pd(II)-catalyzed phosphorylation of aryl C-H bonds has been reported, as have silver-catalyzed coupling reactions of heteroarenes with phosphites. nih.gov Metal-free approaches have also been developed, such as the activation of the pyridine ring with a Lewis acid like BF₃·OEt₂ to facilitate the nucleophilic addition of a phosphine oxide anion, leading to C4-phosphonated pyridines. nih.govacs.org This metal-free method is highly regioselective and proceeds in high yields. nih.govacs.org DFT calculations have been used to elucidate the mechanisms of these reactions, showing that the pathway can vary depending on the specific phosphine and additives used. mdpi.com
Table 2: Catalytic Systems for Pyridine Phosphorylation/Phosphonation
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Pd(II) | Pyridine derivatives, Phosphorylating agent | C-H bond activation | nih.gov |
| Ag | Heteroarenes, Phosphites | Coupling reaction | nih.gov |
| Rh | Pyridine, Alkenes | C-H alkylation followed by functionalization | nih.gov |
| BF₃·OEt₂ (Metal-free) | Pyridine, Phosphine oxide anion | C4-regioselective phosphonation | nih.govacs.org |
Protecting Group Strategies in Oligonucleotide Synthesis
In the chemical synthesis of oligonucleotides, protecting groups are essential for temporarily blocking reactive functional groups, particularly the phosphate moieties, to ensure the correct sequence is assembled. Pyridine-based derivatives have found significant utility in this area.
Application of 2-Pyridylethyl (Pet) Esters for Nucleotide Phosphates
The development of protecting groups that can be removed under specific, mild conditions is crucial for the integrity of the synthesized oligonucleotide. The 2-pyridylethyl (Pet) group is an example of such a protecting group for phosphate functions. While the provided search results focus more broadly on pyridine-derived thermolytic groups, the underlying principle involves leveraging the chemical properties of the pyridine ring for controlled deprotection.
Pyridinium Moiety Reactivity
The reactivity of the pyridinium component of the molecule is largely dictated by the electronic nature of the pyridine ring, which is influenced by the presence of a positive charge and substituent groups.
Protonation Sites and Their Impact on Pyridine Aromaticity
The pyridine ring in the 2-ethyl-2-pyridylpyridinium cation is an aromatic system. Aromaticity is conferred by a cyclic, planar structure with a continuous ring of p-orbitals containing a total of 4n+2 π electrons, a principle known as Hückel's rule. libretexts.orglibretexts.orgyoutube.com For pyridine, the nitrogen atom is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not contributing to the aromatic π system. masterorganicchemistry.com The π system is formed by the p-orbitals of the five carbon atoms and one from the nitrogen, containing a total of 6 π electrons (n=1), thus satisfying Hückel's rule. libretexts.orglibretexts.org
Protonation of a neutral pyridine molecule typically occurs at the nitrogen atom, utilizing the lone pair of electrons. This protonation leads to the formation of a pyridinium ion. In the case of "Pyridinium, 2-pyridyl-2-ethyl-, phosphate," the pyridinium nitrogen is already quaternized by the 2-pyridyl-2-ethyl group, meaning it bears a permanent positive charge and has no lone pair available for further protonation.
| Feature | Description | Reference |
| Aromaticity Rule | Hückel's rule (4n+2 π electrons) | libretexts.orglibretexts.orgyoutube.com |
| π Electron Count | 6 π electrons | libretexts.orglibretexts.org |
| Nitrogen Hybridization | sp² | masterorganicchemistry.com |
| Effect of Quaternization | Permanent positive charge, increased electrophilicity of ring carbons | youtube.com |
Interactions with Lewis Acids and Alkylation-Induced Reactivity
Interactions with Lewis acids are more likely to involve the phosphate anion, which is a Lewis base. The oxygen atoms of the phosphate group possess lone pairs of electrons and can coordinate to Lewis acids. Such interactions can play a role in modulating the reactivity of the phosphate group, for instance, by polarizing the P-O bonds and facilitating nucleophilic attack on the phosphorus atom. uni-freiburg.de
Alkylation of the pyridinium ring itself is not feasible as it is already N-alkylated. The term "alkylation-induced reactivity" in this context would refer to the inherent reactivity of the already alkylated pyridinium system. The presence of the 2-ethyl and 2-pyridyl substituents on the nitrogen atom introduces steric and electronic effects that influence the reactivity of the pyridinium ring.
Electrophilic and Nucleophilic Substitution Patterns in the Pyridine Ring
Electrophilic Substitution:
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com This deactivation is even more pronounced in the pyridinium cation due to the formal positive charge on the nitrogen. If an electrophilic substitution were to occur, it would be expected to take place at the 3-position (meta-position), as this avoids the formation of highly unstable resonance intermediates with a positive charge on the already positively charged nitrogen atom. youtube.com
Nucleophilic Substitution:
The pyridinium ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). youtube.com The positive charge on the nitrogen atom makes the ring carbons, particularly at the 2- and 4-positions (ortho and para), highly electrophilic. youtube.comnih.gov Therefore, nucleophilic attack is favored at these positions. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the departure of a leaving group. youtube.comnih.gov
In the case of the 2-ethyl-2-pyridylpyridinium cation, there are no good leaving groups on the pyridinium ring itself. However, the attached 2-pyridyl group could potentially act as a leaving group under certain conditions, although this would require breaking a C-N bond. More commonly, the reactivity pattern refers to pyridinium salts with leaving groups like halogens on the ring. nih.gov For instance, studies on N-methylpyridinium compounds have shown that the reactivity order for nucleophilic substitution can be influenced by the nature of the leaving group and the reaction mechanism. nih.gov
| Reaction Type | Reactivity | Preferred Position(s) | Rationale | Reference |
| Electrophilic Substitution | Deactivated | 3-position (meta) | Avoids placing a positive charge on the nitrogen in the intermediate. | youtube.com |
| Nucleophilic Substitution | Activated | 2- and 4-positions (ortho/para) | The positive charge on nitrogen makes these positions highly electrophilic. | youtube.comnih.gov |
Phosphate Group Reactivity
The phosphate anion is a crucial component of the compound, and its reactivity is centered around the phosphorus atom and the P-O bonds.
Catalytic Hydrolysis of Phosphate Esters
The term "this compound" suggests an ionic association between the pyridinium cation and a phosphate anion. If this phosphate is part of an ester (i.e., an organophosphate), its hydrolysis is a significant reaction pathway. The hydrolysis of phosphate esters is a nucleophilic substitution reaction at the phosphorus center. libretexts.orgnih.gov
This process can be catalyzed by various species, including acids, bases, and metal ions. libretexts.orgnih.gov Metal ions, acting as Lewis acids, can coordinate to the oxygen atoms of the phosphate group, thereby polarizing the P=O bond and increasing the electrophilicity of the phosphorus atom. hw.ac.uk This makes the phosphorus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Enzymes that hydrolyze phosphate esters, known as phosphatases, often utilize metal ions in their active sites to facilitate this catalysis. nih.govlibretexts.org
The hydrolysis of organophosphorus compounds can be significantly accelerated by catalysts such as metal oxide nanoparticles. nih.govnih.govacs.org The mechanism often involves the formation of a complex between the phosphate ester and the catalyst surface. nih.gov
The general mechanism for the hydrolysis of a phosphate ester can proceed through two main pathways:
Direct Hydrolysis: A water molecule directly attacks the phosphorus center. libretexts.org
Indirect Hydrolysis (or Covalent Catalysis): A nucleophilic group from a catalyst (e.g., an enzyme) attacks the phosphorus, forming a phosphorylated intermediate, which is then hydrolyzed. libretexts.org
| Catalyst Type | Mode of Action | Reference |
| Metal Ions | Lewis acid catalysis, polarization of P=O bond | libretexts.orghw.ac.uk |
| Phosphatases (Enzymes) | Often utilize metal ions and/or nucleophilic residues | nih.govlibretexts.org |
| Metal Oxide Nanoparticles | Surface-catalyzed hydrolysis | nih.govnih.govacs.org |
Cyclodeesterification Processes for Phosphate Cleavage
Cyclodeesterification is an intramolecular reaction that can lead to the cleavage of a phosphate ester. This process typically requires a suitably positioned nucleophilic group within the same molecule that can attack the phosphorus center, leading to the formation of a cyclic phosphate and the release of an alcohol.
For "this compound," a cyclodeesterification process would only be relevant if the phosphate group is part of a larger molecule that contains a proximate nucleophilic functional group. For the isolated pyridinium phosphate salt, this pathway is not directly applicable. However, the principles of intramolecular nucleophilic attack are fundamental to understanding phosphate ester stability and reactivity in more complex biological and chemical systems.
The propensity for such intramolecular reactions is highly dependent on the geometry of the molecule and the ability to form a stable cyclic transition state, typically a five- or six-membered ring.
Reaction Mechanisms of Functionalization
The functionalization of the pyridine ring is a critical aspect of synthesizing complex molecules. The inherent electronic properties of pyridine, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, dictate its reactivity. youtube.comyoutube.com This electron deficiency makes electrophilic aromatic substitution challenging while rendering the ring susceptible to nucleophilic and radical attacks, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen. youtube.comstackexchange.com Understanding the mechanisms of these functionalization reactions is essential for controlling regioselectivity and achieving desired molecular architectures.
Radical functionalization of pyridines provides a powerful strategy for forming carbon-carbon bonds. While the classical Minisci reaction, involving the addition of a nucleophilic radical to a protonated pyridine, has been a cornerstone, it often suffers from a lack of regioselectivity between the C2 and C4 positions. rsc.orgacs.org More recent methodologies have explored alternative radical pathways that offer improved control over the reaction site.
A significant development involves the generation of pyridinyl radicals from pyridinium ions. acs.org This process typically begins with the N-activation of the pyridine, for instance, through protonation under acidic conditions to form a pyridinium ion. acs.org This pyridinium species can then undergo a single-electron transfer (SET) reduction to generate a neutral pyridinyl radical. acs.org These pyridinyl radical intermediates have been shown to effectively couple with various radical partners. acs.org
One notable system employs a dithiophosphoric acid which serves multiple catalytic roles. acs.org It acts as a Brønsted acid to protonate the pyridine, a SET reductant to generate the pyridinyl radical, and a hydrogen atom abstractor to generate a second radical from an allylic C-H bond. acs.org The resulting pyridinyl and allylic radicals then couple with high regioselectivity. acs.org This pathway mechanistically diverges from the Minisci reaction and enables distinct positional selectivity. acs.org
Another approach involves a redox-neutral dearomatization-rearomatization process that allows for highly regioselective meta-C-H functionalization of pyridines through both radical and ionic pathways. nih.gov This strategy provides a platform for introducing a wide range of functional groups, including trifluoromethyl, perfluoroalkyl, and various halogens, at the C3 position, a site that is typically difficult to functionalize. nih.gov The broad scope and high selectivity of these catalyst-free reactions make them suitable for the late-stage modification of complex molecules. nih.gov
Table 1: Regioselectivity in Radical Functionalization of Substituted Pyridines
This interactive table summarizes the regioselective outcomes of a novel radical functionalization method based on pyridinyl radical coupling. acs.org
| Pyridine Substituent (Position) | Product (Position of Functionalization) | Yield (%) | Reference |
|---|---|---|---|
| 3-Cl | C4 | 75 | acs.org |
| 3-Br | C4 | 68 | acs.org |
| 3-CF₃ | C4 | 71 | acs.org |
| 3-CN | C4 | 60 | acs.org |
| 3-Ph | C6 | 55 | acs.org |
| 3-Me | C4/C6 | 65 (4:1 ratio) | acs.org |
Nucleophilic aromatic substitution (SNAr) is a key mechanism for introducing nucleophiles, including phosphorus-based groups, onto the electron-deficient pyridine ring. stackexchange.comnih.gov The reaction proceeds via a two-step addition-elimination mechanism. youtube.com In the first, rate-determining step, the nucleophile attacks an electron-deficient carbon atom of the pyridine ring (typically C2 or C4) that bears a suitable leaving group, breaking the aromaticity to form a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com The stability of this intermediate is crucial; for pyridine, resonance structures can place the negative charge on the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions, thus stabilizing the complex and favoring substitution at these sites. stackexchange.com In the second step, aromaticity is restored by the expulsion of the leaving group. youtube.com
The synthesis of pyridyl phosphinates and related phosphorus compounds can be achieved through this SNAr pathway. For the synthesis of 2-phosphinate-substituted pyridines, N-methoxypyridinium tosylates have been used as substrates. encyclopedia.pub The N-methoxy group activates the pyridine ring for nucleophilic attack, and the reaction with a secondary phosphinate proceeds, presumably via the SNAr mechanism, to yield the 2-pyridylphosphinate derivative. encyclopedia.pub
Similarly, the synthesis of pyridinylphosphonium salts from halopyridines and phosphine nucleophiles utilizes an SNAr reaction. nih.gov It has been shown that N-phosphonium pyridinium intermediates are exceptionally reactive in these transformations, allowing the C-P bond formation to occur at ambient temperatures, whereas such reactions typically require heat and Lewis acid additives. nih.gov The proposed mechanism involves the formation of a key N-phosphonium pyridinium dicationic intermediate, which greatly facilitates the subsequent SNAr reaction with a phosphine nucleophile. nih.gov This approach tolerates a variety of functional groups and provides high regioselectivity. acs.orgnih.gov
Table 2: SNAr Reaction of N-Methoxypyridinium with Phosphinates
This interactive table shows examples of 2-pyridylphosphinate synthesis via a proposed SNAr mechanism. encyclopedia.pub
| N-Methoxypyridinium Substrate | Phosphinate Nucleophile | Product | Reference |
|---|---|---|---|
| N-methoxy-pyridinium tosylate | Methyl phenylphosphinate | 2-(Methoxy(phenyl)phosphoryl)pyridine | encyclopedia.pub |
| N-methoxy-4-methylpyridinium tosylate | Ethyl ethylphosphinate | 2-(Ethoxy(ethyl)phosphoryl)-4-methylpyridine | encyclopedia.pub |
| N-methoxy-5-chloropyridinium tosylate | Isopropyl methylphosphinate | 5-Chloro-2-(isopropoxy(methyl)phosphoryl)pyridine | encyclopedia.pub |
Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a wide range of enantioselective transformations, including the reductive amination of ketones. sigmaaldrich.comlibretexts.org The asymmetric reductive amination of 2-pyridyl ketones provides a direct route to valuable chiral pyridine-containing amines. acs.orgnih.gov
The mechanism of CPA catalysis is understood to be bifunctional. libretexts.org The reaction involves the initial condensation of the 2-pyridyl ketone with an amine to form an imine intermediate. The CPA catalyst then orchestrates the enantioselective transfer hydrogenation of this imine, typically using a Hantzsch ester as the hydride source. sigmaaldrich.comacs.org
Computational and experimental studies suggest a detailed mechanism where the chiral phosphoric acid interacts with both the imine intermediate and the Hantzsch ester through a network of hydrogen bonds. acs.org The Brønsted acidic proton of the phosphoric acid activates the imine by protonating its nitrogen atom, making it more electrophilic. libretexts.orgacs.org Simultaneously, the Lewis basic phosphoryl oxygen of the CPA interacts with the N-H group of the Hantzsch ester. acs.org This dual activation brings the substrates into a well-organized, chiral transition state. acs.org
Crucially, the nitrogen atom of the pyridyl ring on the substrate is believed to play an important role. acs.orgnih.govacs.org It participates in the hydrogen-bonding network, further organizing the transition state assembly. This interaction is thought to significantly enhance both the reaction rate and the level of enantioselectivity by creating a more rigid and defined chiral environment for the hydride transfer from the Hantzsch ester to the protonated imine. acs.orgacs.org This method has been successfully applied to synthesize various optically active 1-substituted-1-(pyridyl)methyl amines with high yields and excellent enantioselectivities. nih.govacs.org
Table 3: Enantioselective Reductive Amination of 2-Pyridyl Ketones Catalyzed by Chiral Phosphoric Acid
This interactive table presents findings from a CPA-catalyzed reductive amination, highlighting the efficiency and stereoselectivity of the process. acs.orgnih.gov
| 2-Pyridyl Ketone Substrate | Amine | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 1-(pyridin-2-yl)ethan-1-one | Aniline | 95 | 92 | acs.orgnih.gov |
| 1-(pyridin-2-yl)propan-1-one | Benzylamine | 98 | 94 | acs.orgnih.gov |
| 1-phenyl-1-(pyridin-2-yl)methanone | p-Methoxyaniline | 92 | 91 | acs.orgnih.gov |
| 1-(6-methylpyridin-2-yl)ethan-1-one | Aniline | 89 | 90 | acs.orgnih.gov |
Coordination Chemistry and Ligand Design
Pyridyl-Phosphorus Ligands: Design and Coordination Modes
The design of ligands containing both pyridyl and phosphorus-based functional groups is a significant area of research, aimed at creating molecules with tunable electronic and steric properties for applications in catalysis and materials science. These ligands combine the π-accepting capabilities of the pyridyl ring with the strong σ-donating properties of phosphine (B1218219) or phosphate (B84403) moieties.
Pyridyl-phosphorus ligands are inherently multidentate, meaning they possess multiple atoms capable of donating electron pairs to a central metal ion. rsc.org In the case of "Pyridinium, 2-pyridyl-2-ethyl-, phosphate," the potential donor atoms are the nitrogen of the pyridine (B92270) ring and the oxygen atoms of the phosphate group. This makes it a classic mixed-donor ligand.
The presence of multiple donor centers allows the ligand to bind to a metal ion in a chelating fashion, forming one or more rings. This phenomenon, known as the chelate effect, results in significantly more stable metal complexes compared to those formed with monodentate ligands (ligands that bind through only one donor atom). nih.gov The combination of a soft nitrogen donor and hard oxygen donors enables this ligand to coordinate effectively with a variety of transition metals, which have differing affinities for such donor atoms. For instance, pyridyl-phosphine ligands have been shown to form multidentate complexes with metals like ruthenium, rhodium, platinum, and palladium. rsc.orgacs.org
Depending on the reaction conditions, the nature of the metal ion, and the steric environment, "this compound" can adopt different binding topologies.
Monodentate Coordination: The ligand could bind to a metal center through a single donor atom. nih.govscispace.com For example, pyridine itself is a classic monodentate ligand, coordinating solely through its nitrogen atom. wikipedia.org Similarly, the phosphate group could coordinate through one of its oxygen atoms. This mode of binding is less common when chelation is possible but can occur if steric hindrance prevents a chelating bite.
Bidentate Coordination: The most probable coordination mode is bidentate, where the ligand forms a chelate ring with the metal ion. nih.gov This would typically involve the nitrogen atom of the pyridyl ring and one of the oxygen atoms from the phosphate group. This N,O-chelation creates a stable metallacycle. Bidentate ligands generally form more stable complexes than their monodentate counterparts due to the entropically favorable chelate effect. nih.gov Research on analogous pyridylphosphinate ligands demonstrates their ability to form stable, pseudo-octahedral metal complexes through this type of chelating interaction. researchgate.net
| Binding Mode | Coordinating Atoms | Typical Resulting Structure |
| Monodentate | N (pyridyl) or O (phosphate) | Simple coordination complex |
| Bidentate | N (pyridyl) and O (phosphate) | Chelate complex with a metallacycle |
The two-carbon ethyl linker between the pyridyl and phosphate groups imparts significant conformational flexibility. This flexibility is a crucial design element in coordination chemistry. It allows the ligand to adapt its geometry to suit the preferred coordination sphere of different metal ions. wikipedia.org For example, the ligand can adjust its "bite angle"—the angle between the two donor atoms and the metal center—to accommodate the requirements of tetrahedral, square planar, or octahedral geometries.
This flexibility can influence the geometry of the resulting metal complexes. Studies on diphosphine ligands with varying alkyl backbone lengths have shown that a small change in the linker can alter the coordination preference from cis to trans in palladium(II) complexes. mdpi.com The ethyl linker in "this compound" is expected to favor the formation of stable five- or six-membered chelate rings, which are common in coordination chemistry. The ability of the ligand backbone to twist and rotate allows it to minimize steric strain and optimize orbital overlap with the metal center, a critical factor in the stability and reactivity of the complex. rsc.org
Metal Complexation and Structural Characterization
The synthesis of metal complexes using pyridyl-phosphorus ligands is a well-established field, providing a roadmap for the complexation of "this compound" with various transition metals.
The synthesis of transition metal complexes with this ligand would typically involve the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent. nih.gov For example, reacting the ligand with palladium(II) chloride or platinum(II) chloride could yield square planar complexes.
The characterization of these newly formed complexes is essential to determine their structure, bonding, and properties. A combination of analytical techniques is typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for elucidating the structure of the complex in solution. The chemical shift in the ³¹P NMR spectrum, in particular, provides direct evidence of the phosphorus atom's coordination to the metal center.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the vibrational frequencies of the functional groups in the ligand and to observe shifts upon coordination to the metal. Changes in the P-O and C-N stretching frequencies would confirm the involvement of these groups in bonding.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help to understand its electronic structure and color.
A series of pseudo-octahedral Ru, Os, Rh, and Ir complexes featuring pyridylphosphinate ligands have been synthesized and characterized, demonstrating the viability of this ligand class in forming stable metal complexes. researchgate.net
The coordination of "this compound" to a metal ion (the chromophore) can result in several possible geometric configurations, dictated by the metal's coordination number and electronic configuration.
| Coordination Number | Typical Geometry | Example Metal Ions |
| 4 | Square Planar | Pd(II), Pt(II), Rh(I) |
| 4 | Tetrahedral | Zn(II), Co(II) |
| 6 | Octahedral | Ru(II), Os(II), Rh(III), Ir(III) |
For a metal with a coordination number of six, such as Ru(II), multiple ligands can arrange themselves in different isomeric forms, such as facial (fac) or meridional (mer). In a fac isomer, the three donor atoms of one ligand would occupy one face of the octahedron, while in a mer isomer, they would occupy a plane that bisects the octahedron. The flexible nature of the ethyl linker in "this compound" could potentially allow for the formation of either isomer depending on the synthetic conditions. The specific geometry adopted is critical as it profoundly influences the complex's chemical, physical, and catalytic properties.
Intercalation Phenomena of Pyridinium (B92312) Derivatives in Layered Materials
The insertion of guest molecules into the van der Waals gaps of two-dimensional (2D) layered materials, a process known as intercalation, is a powerful method for modifying their physicochemical properties. acs.org Pyridinium derivatives, including the cation of the subject compound, are effective intercalants due to their size, charge, and ability to interact with the host layers. This process can induce a range of effects, from weakening interlayer interactions to altering electronic structures and introducing new functionalities. acs.org
The intercalation of pyridine and its derivatives has been studied in a variety of layered hosts, including transition metal dichalcogenides (TMDs), metal oxides, and metal-organic frameworks (MOFs). acs.orgrsc.org For instance, when pyridine is intercalated into titanium nitride chloride (TiNCl), it arranges itself with the molecular plane perpendicular to the host layers, resulting in the compound Py0.25TiNCl. rsc.org This structural change is accompanied by the emergence of superconductivity at a transition temperature (Tc) of 8.6 K. rsc.org
In another example, organic compounds like alkylpyridines can be intercalated into the layers of molybdenum(VI) oxide (MoO3) through an ion-exchange process with a pre-intercalated sodium-molybdenum bronze. The size of the intercalated pyridinium derivative dictates the expansion of the interlayer spacing. This strategic insertion of cations can decouple the adjacent layers, creating materials with quasi-monolayer characteristics even in bulk form. acs.org
A more advanced strategy involves using a chemically labile intercalating agent, such as 4,4'-dipyridyl disulfide, to first intercalate and then exfoliate layered MOFs. nih.gov The initial intercalation occurs through coordination with the metal nodes. Subsequently, the selective cleavage of the disulfide bond triggers the exfoliation of the material into individual, ultrathin (≈1 nm) nanosheets. nih.gov This method highlights the sophisticated use of pyridyl derivatives to control the dimensionality of advanced materials.
| Layered Host Material | Intercalant Species | Key Observation | Reference |
|---|---|---|---|
| Titanium Nitride Chloride (TiNCl) | Pyridine | Induces superconductivity with a transition temperature of 8.6 K. | rsc.org |
| Tantalum(IV) Sulfide (TaS2) | Pyridine | One of the earliest examples used to manipulate superconductivity. | acs.org |
| Molybdenum(VI) Oxide (MoO3) | Alkylpyridines | Intercalation occurs via ion exchange, expanding the interlayer space. | |
| Porphyrinic Metal-Organic Framework (MOF) | 4,4'-Dipyridyl disulfide | Used as a labile agent for controlled chemical exfoliation into nanosheets. | nih.gov |
Ligand Influence on Electronic and Catalytic Properties
The pyridine ring is a fundamental building block in ligand design, offering a versatile platform for tuning the electronic and catalytic properties of metal complexes. nih.govjscimedcentral.com The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as excellent Lewis bases, coordinating to a wide range of metal cations. researchgate.net The electronic properties of the resulting complex can be precisely controlled by introducing substituents onto the pyridine ring, without necessarily altering the primary coordination geometry of the metal center. nih.gov
The electronic influence of a pyridinium-based ligand on a metal center is a well-documented phenomenon. psu.edu By modifying the pyridine ring with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), it is possible to modulate the electron density at the metal center and influence the properties of the entire complex. nih.govnih.gov
For example, in a series of iron(III) pyridinophane complexes, modifying the pyridine ring with EWGs resulted in a significant shift to more positive redox potentials as the strength of the withdrawing group increased. nih.gov This demonstrates that the electronic properties of the metal center can be tuned independently of the coordination chemistry. nih.gov Similarly, studies on ruthenium polypyridyl complexes containing a hydroxypyridine ligand showed that deprotonation (enhancing electron donation) enriched the electron density of the metal center. psu.edu
The substitution on the pyridine ring also has a profound effect on the reactivity of bonds within the complex. Theoretical studies on square-planar platinum(II) complexes showed that substituting the pyridine ligand with EDGs (like -NH2) strengthens the Pt-Pyridine bond while weakening the bond to the ligand in the trans position. nih.gov Conversely, EWGs (like -NO2) have the opposite effect. nih.gov This electronic tuning directly impacts the kinetics of substitution reactions at the metal center.
| Complex Type | Ligand Modification | Effect on Electronic Properties | Reference |
|---|---|---|---|
| Iron(III) Pyridinophane | Addition of Electron-Withdrawing Groups (EWGs) to pyridine | Shifts redox potential to be more positive. | nih.gov |
| Ruthenium Polypyridyl | Deprotonation of a hydroxypyridine ligand | Enriches electron density at the Ru metal center. | psu.edu |
| trans-[Pt(NH3)2(pyrX)Cl]+ | Electron-Donating Groups (EDGs) on pyridine | Strengthens Pt-Pyridine bond, weakens trans Pt-Cl bond. | nih.gov |
| trans-[Pt(NH3)2(pyrX)Cl]+ | Electron-Withdrawing Groups (EWGs) on pyridine | Weakens Pt-Pyridine bond, strengthens trans Pt-Cl bond. | nih.gov |
Pyridinium-based ligands are crucial in designing catalysts that require controlled proton transfer steps. wikipedia.org The nitrogen atom of the pyridine ring can be protonated and deprotonated, allowing it to act as a "proton relay," shuttling protons to or from a catalytic metal center or substrate. This functionality is essential in many enzymatic and synthetic catalytic cycles. tno.nl
A clear example is the homogeneous reduction of carbon dioxide (CO2) catalyzed by pyridine. acs.orgnih.gov Quantum chemical calculations show that the process involves the formation of a PyCOOH0 intermediate. acs.orgmorressier.com The direct proton transfer from a reduced pyridine radical (PyH0) to CO2 has a very high enthalpic barrier (45.7 kcal/mol). acs.orgnih.gov However, when the proton transfer is mediated by water molecules acting as a proton relay, the barrier is dramatically reduced. acs.orgnih.govresearchgate.net This demonstrates that the pyridine moiety, in concert with the surrounding medium, facilitates proton-coupled electron transfer (PCET) reactions by lowering the activation energy. acs.org
In another context, ligands such as diphenyl-2-pyridylphosphine (B124867) are specifically designed to incorporate this feature. wikipedia.org In the palladium-catalyzed carbonylation of alkynes, a protonated monodentate pyridylphosphine ligand transfers protons to the metal center, which is a critical step in the catalytic cycle. wikipedia.org Similarly, di-iron hydrogenase mimics featuring pyridyl-appended phosphine ligands use the pyridyl groups as proton relays to achieve very high catalytic rates for proton reduction. tno.nl
| Catalytic System | Proton Relay Mechanism | Activation Energy Barrier (Enthalpic) | Reference |
|---|---|---|---|
| CO2 Reduction by Pyridine | Direct Proton Transfer | 45.7 kcal/mol | acs.orgnih.gov |
| CO2 Reduction by Pyridine | Proton transfer via 1 water molecule relay | 29.5 kcal/mol | acs.orgnih.gov |
| CO2 Reduction by Pyridine | Proton transfer via 2 water molecule relay | 20.4 kcal/mol | acs.orgnih.gov |
| CO2 Reduction by Pyridine | Proton transfer via 3 water molecule relay | 18.5 kcal/mol | acs.orgnih.gov |
| CO2 Reduction by Pyridine | 3 water relay + explicit solvation | 13.6–16.5 kcal/mol | acs.orgnih.gov |
Spectroscopic and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed molecular-level analysis of Pyridinium (B92312), 2-pyridyl-2-ethyl-, phosphate (B84403), offering insights into its structure, the environment of the phosphorus atom, and its conformational dynamics.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of the 2-ethylpyridinium cation. The quaternization of the pyridine (B92270) nitrogen atom significantly influences the electronic environment of the ring, leading to characteristic downfield shifts in the signals of adjacent protons and carbons compared to the neutral 2-ethylpyridine (B127773) precursor. acs.org
In the ¹H NMR spectrum, the protons on the pyridinium ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, with their exact shifts influenced by the positively charged nitrogen. chemicalbook.com
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridinium ring show distinct chemical shifts, with those closest to the quaternized nitrogen (C2 and C6) being particularly affected. nih.govresearchgate.net The signals for the ethyl group carbons appear in the aliphatic region. One-dimensional (1D) and two-dimensional (2D) NMR experiments are used for the unequivocal assignment of all proton and carbon signals. nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the 2-Ethylpyridinium Cation Predicted values based on data for 2-ethylpyridine and related pyridinium salts.
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H3 | ~7.8 - 8.2 | d or dd |
| H4 | ~8.3 - 8.6 | t or td | |
| H5 | ~7.9 - 8.3 | t or dd | |
| H6 | ~8.8 - 9.1 | d | |
| -CH₂- | ~3.0 - 3.4 | q | |
| -CH₃ | ~1.3 - 1.6 | t | |
| ¹³C | C2 | ~158 - 162 | s |
| C3 | ~128 - 132 | d | |
| C4 | ~145 - 149 | d | |
| C5 | ~127 - 131 | d | |
| C6 | ~147 - 151 | d | |
| -CH₂- | ~25 - 29 | t | |
| -CH₃ | ~13 - 16 | q |
Phosphorus-31 (³¹P) NMR spectroscopy is a highly selective and powerful technique for analyzing the phosphate counter-ion. mdpi.com Since ³¹P is a spin-1/2 nucleus with 100% natural abundance, it provides excellent NMR sensitivity. mdpi.com For Pyridinium, 2-pyridyl-2-ethyl-, phosphate, the ³¹P NMR spectrum is expected to show a single resonance corresponding to the phosphate anion. The precise chemical shift of this signal is sensitive to factors such as pH and the presence of metal ions. mdpi.comarxiv.org This sensitivity makes ³¹P NMR an effective tool for monitoring reactions involving the phosphate group, such as hydrolysis or enzymatic transformations, as any change in the phosphorus chemical environment would result in a shift of the resonance or the appearance of new signals. researchgate.netnih.gov
Advanced 1D and 2D NMR experiments provide deeper insights into the three-dimensional structure and intermolecular interactions of the compound. plos.org
1D and 2D Correlation Spectroscopy (COSY): These experiments reveal scalar couplings between protons, typically over two or three bonds. For the 2-ethylpyridinium cation, COSY spectra would confirm the connectivity within the ethyl group (between -CH₂- and -CH₃ protons) and among the adjacent protons on the pyridinium ring. plos.org
Heteronuclear Correlation (HSQC/HMBC): Two-dimensional heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignments. HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. nih.govresearchgate.netplos.org These experiments definitively link the proton and carbon skeletons of the molecule.
Conformational and Protonation Studies: The conformation of the ethyl group relative to the pyridinium ring can be investigated using techniques like the Nuclear Overhauser Effect (NOE), which detects through-space proximity between protons. nih.gov Furthermore, NMR titration studies, where spectra are recorded upon incremental addition of an acid or base, can be used to study protonation events. plos.org In a study on a related 2-pyridinyl compound, 1D and 2D NMR investigations were successfully used to determine the primary site of protonation among multiple potential nitrogen atoms. plos.org
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural components. The formation of the pyridinium salt from its pyridine precursor induces notable changes in the spectrum. pw.edu.pl Specifically, the aromatic C=C and C=N ring stretching vibrations are shifted compared to neutral pyridine. pw.edu.plcapes.gov.br The spectrum also features bands corresponding to the aliphatic C-H stretching and bending of the ethyl group, and the aromatic C-H vibrations of the ring. A key feature is the presence of strong, broad bands associated with the P-O stretching vibrations of the phosphate anion.
Table 2: Characteristic IR Absorption Bands for this compound Frequency ranges are approximate and based on data for pyridinium salts, 2-ethylpyridine, and phosphates. pw.edu.plcdnsciencepub.comnist.gov
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3150 - 3000 | C-H Stretch | Aromatic (Pyridinium Ring) |
| 3000 - 2850 | C-H Stretch | Aliphatic (Ethyl Group) |
| 1640 - 1620 | C=C, C=N Stretch | Pyridinium Ring |
| 1550 - 1530 | Ring Vibration | Pyridinium Ring (Brønsted Acid Site Indicator) |
| 1470 - 1430 | Ring Vibration | Pyridinium Ring |
| 1200 - 900 | P-O Stretch | Phosphate Anion |
IR spectroscopy is a highly effective technique for studying the interaction of pyridine derivatives with various surfaces, such as metal oxides used in catalysis. rsc.orgbu.edu.eg When a pyridine compound adsorbs onto a surface, the resulting IR spectrum reveals the nature of the surface-adsorbate interaction.
Two main types of acid sites on surfaces can be distinguished using pyridine as a probe molecule:
Lewis Acid Sites: These involve the coordination of the pyridine nitrogen's lone pair of electrons with an electron-deficient site on the surface. This interaction gives rise to characteristic IR bands, typically around 1445-1450 cm⁻¹. researchgate.netresearchgate.net
Brønsted Acid Sites: These are proton-donating sites on the surface. When pyridine interacts with a Brønsted acid site, it becomes protonated, forming a pyridinium ion. rsc.org This is identified by the appearance of a distinct IR band around 1540 cm⁻¹. researchgate.netresearchgate.net
Since the compound , this compound, already exists as a pyridinium ion, its adsorption behavior would primarily involve ionic interactions or interactions with Brønsted acid sites. The characteristic pyridinium ion bands in the IR spectrum would be used to monitor these surface interactions.
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound, this technique provides the exact mass of the intact molecular ion as well as the fragmentation patterns of its constituent parts—the 2-(2-pyridin-1-ium-1-ylethyl)pyridine cation and the dihydrogen phosphate anion.
The molecular formula for the compound is C₁₂H₁₅N₂O₄P, with a corresponding molecular weight of approximately 282.23 g/mol . nist.govrdd.edu.iq High-resolution mass spectrometry would be expected to show a molecular ion peak that corresponds to this mass, confirming the compound's identity.
Analysis of the cationic component, 2-(2-pyridin-1-ium-1-ylethyl)pyridine (C₁₂H₁₃N₂⁺), is central to the mass spectrometric characterization. The predicted monoisotopic mass of this cation is 185.10788 Da. nih.gov In a tandem mass spectrometry (MS/MS) experiment, this cation would be isolated and subjected to collision-induced dissociation to produce a characteristic fragmentation pattern. While detailed experimental fragmentation data for this specific molecule is not widely published, general fragmentation pathways for N-alkylpyridinium cations often involve cleavages at the bonds of the ethyl bridge and potential rearrangements. nih.govwikipedia.org
The purity of a sample can also be assessed, as mass spectrometry can detect the presence of impurities, which would appear as additional peaks in the spectrum.
Table 1: Predicted Mass Spectrometry Data for the 2-(2-pyridin-1-ium-1-ylethyl)pyridine Cation This table presents predicted data for various adducts of the cation, which are useful in interpreting mass spectra.
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 186.11516 |
| [M+Na]⁺ | 208.09710 |
| [M]⁺ | 185.10733 |
| [M-H]⁻ | 184.10060 |
Data sourced from predicted values. nih.gov m/z refers to the mass-to-charge ratio.
X-ray Diffraction Studies for Solid-State Structural Determination
Although a specific, publicly available crystal structure for this compound has not been identified in comprehensive searches of crystallographic databases, analysis of related pyridinium phosphate structures provides insight into the expected features. icdd.commdpi.com For instance, in the crystal structure of 2,4,6-trimethylpyridinium dihydrogen phosphate, the anions are linked into chains by O—H···O hydrogen bonds, and the cations are connected via π–π stacking interactions. mdpi.com These chains are further linked by N—H···O hydrogen bonds between the pyridinium cation and the phosphate anion, forming a two-dimensional network. mdpi.com A similar arrangement involving extensive hydrogen bonding between the phosphate anion and the pyridinium cation would be anticipated for the title compound.
The data obtained from an XRD experiment includes the unit cell dimensions (a, b, c) and angles (α, β, γ), the space group, and the atomic coordinates for each atom in the asymmetric unit. This information allows for the complete reconstruction of the crystal structure.
Table 2: Representative Crystallographic Data Parameters from an X-ray Diffraction Study This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction analysis. The values are hypothetical as no published data for this specific compound was found.
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a (Å) | Unit cell dimension along the x-axis. | 10.1 |
| b (Å) | Unit cell dimension along the y-axis. | 15.2 |
| c (Å) | Unit cell dimension along the z-axis. | 9.5 |
| β (°) | Unit cell angle. | 98.5 |
| Volume (ų) | The volume of the unit cell. | 1445 |
| Z | The number of formula units per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
Therefore, it is not possible to provide a comprehensive article with detailed research findings, data tables, and in-depth analysis for the requested sections and subsections. The specific data required to discuss geometry optimization, electronic properties (like Molecular Electrostatic Potential and HOMO-LUMO analysis), vibrational spectra, protonation sites, and conformational analysis for "this compound" are not available in the public domain.
To generate the requested article, dedicated computational studies would need to be performed on this molecule. Such studies would involve:
Density Functional Theory (DFT) Calculations: Utilizing quantum mechanical principles to model the electronic structure of the molecule. This would allow for the prediction of its optimized 3D geometry, the distribution of electron density, the energies of its frontier molecular orbitals (which are crucial for understanding its reactivity), and its theoretical vibrational frequencies (which could be compared to experimental FT-IR and FT-Raman spectra). Furthermore, DFT calculations could be employed to study how the molecule's aromaticity changes upon protonation at different sites.
Molecular Dynamics (MD) Simulations: Simulating the movement of the atoms in the molecule over time to understand its conformational flexibility and dynamics. This would provide insights into the different shapes the molecule can adopt and the energy barriers between these conformations.
Without access to the raw data from such computational studies, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research is needed to elucidate the computational and theoretical characteristics of "this compound."
Computational Chemistry and Theoretical Studies
Quantum Mechanical and Statistical Mechanical Approaches for Chemical Properties
Quantum mechanical (QM) and statistical mechanical methods are foundational in the computational investigation of molecular properties. For a molecule like the 2-ethyl-1-(pyridin-2-yl)pyridin-1-ium cation, Density Functional Theory (DFT) is a commonly employed QM method. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, can predict a variety of properties. cauverycollege.ac.inresearchgate.net These include optimized molecular geometry, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). cauverycollege.ac.in
The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. For instance, in a study of Pyridine-1-ium-2-carboxylatehydrogenbromide, the HOMO and LUMO energies were calculated to be -0.27735 eV and -0.07552 eV, respectively, using the B3LYP/6-31+G(d,p) level of theory. cauverycollege.ac.in Such calculations for the 2-ethyl-1-(pyridin-2-yl)pyridin-1-ium cation would reveal how the electronic structure is influenced by the ethyl and pyridyl substituents.
Statistical mechanics is then used to translate these quantum mechanical energies into macroscopic thermodynamic properties like enthalpy, entropy, and Gibbs free energy. These calculations rely on the partition function, which incorporates translational, rotational, vibrational, and electronic contributions to the total energy of the system. This allows for the prediction of thermodynamic stability and equilibrium constants for reactions involving the compound.
Table 1: Representative Calculated Quantum Mechanical Properties for a Pyridinium (B92312) Cation Analog
| Property | Representative Value | Method |
|---|---|---|
| HOMO Energy | -0.277 eV | B3LYP/6-31+G(d,p) |
| LUMO Energy | -0.076 eV | B3LYP/6-31+G(d,p) |
| HOMO-LUMO Gap | 0.201 eV | B3LYP/6-31+G(d,p) |
| Dipole Moment | 2.5 D | B3LYP/6-311++G(df,p) |
Note: Data are illustrative and based on values reported for analogous pyridinium compounds. cauverycollege.ac.innih.gov
Basicity and Acidity Predictions in Gas Phase and Solution
The basicity of the pyridinium cation's counter-ion (phosphate) and the acidity of the pyridinium cation itself are key chemical characteristics. Computational methods can provide reliable predictions for these properties in both the gas phase and in solution. The gas-phase basicity (GPB) is defined as the negative of the Gibbs free energy change for the protonation reaction in the gas phase. Related to this is the proton affinity (PA), which is the corresponding enthalpy change. youtube.com
For pyridinium compounds, the acidity is related to the ease of deprotonation, often at a C-H bond on the ring or an attached alkyl group. The acidity of the 2-ethyl-1-(pyridin-2-yl)pyridin-1-ium cation would be influenced by the electron-withdrawing nature of the positively charged nitrogen, making the protons on the ethyl group and the pyridinium rings more acidic than in their neutral precursors.
Computational models for predicting pKa values in solution are more complex as they must account for solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with QM calculations to estimate the free energy of solvation. By combining the calculated gas-phase free energy of deprotonation with the free energies of solvation for the acid and its conjugate base, a pKa value can be predicted. Studies on various pyridine (B92270) derivatives have shown that computational methods can successfully model basicity and acidity trends. chemrxiv.org
Table 2: Predicted Acidity and Basicity Data for a Model Pyridinium System
| Parameter | Predicted Value (kcal/mol) | Phase |
|---|---|---|
| Gas-Phase Basicity (GPB) | 215 | Gas |
| Proton Affinity (PA) | 222 | Gas |
| Calculated pKa (Aqueous) | 5.5 | Solution |
Note: Values are representative for substituted pyridines and are used for illustrative purposes. youtube.com
Conformational Energy Landscape Exploration
Computational methods can systematically explore this landscape. A common approach is to perform a relaxed potential energy surface (PES) scan, where the dihedral angles of the rotatable bonds are systematically varied, and the energy is minimized at each step. This allows for the identification of low-energy conformers (local minima) and the transition states that connect them. For example, a study on tris[2-(2-pyridyl)ethyl]phosphine, a structurally related compound, used DFT calculations to identify several energetically preferred conformers with different orientations of the substituents. nih.gov For the 2-ethyl-1-(pyridin-2-yl)pyridin-1-ium cation, key dihedral angles would include those around the C-C and C-N bonds of the ethyl bridge. The relative energies of these conformers determine their Boltzmann population at a given temperature.
Table 3: Illustrative Conformational Analysis of a Di-pyridyl Ethyl System
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0.0 |
| Gauche | ~60° | 1.2 |
| Eclipsed | ~0° | 4.5 |
Note: This table is a hypothetical representation based on typical energy differences between conformers in similar molecules. nih.gov
Mechanistic Insights and Transition State Analysis from Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms at the molecular level. For reactions involving the 2-ethyl-1-(pyridin-2-yl)pyridin-1-ium cation, computational studies can map out the entire reaction pathway, identifying reactants, intermediates, transition states, and products. Transition state theory (TST), often combined with QM calculations, allows for the calculation of activation energies and reaction rates.
For instance, in the context of the synthesis of this compound, which could involve the N-alkylation of 2-aminopyridine (B139424) with an ethylating agent followed by reaction with pyridine, computational modeling could be used to compare different possible pathways. By locating the transition state structures and calculating their energies, the most favorable reaction mechanism can be determined. The imaginary frequency of the transition state corresponds to the motion along the reaction coordinate.
While specific studies on the "Pyridinium, 2-pyridyl-2-ethyl-, phosphate" are not prominent, research on related systems, such as the reaction of pyridine-N-oxides with nucleophiles, has utilized computational methods to propose and validate reaction mechanisms. These studies often involve locating transition states for key steps like bond formation or cleavage.
Table 4: Example of Calculated Activation Energies for a Reaction involving a Pyridinium Intermediate
| Reaction Step | Activation Energy (kcal/mol) | Computational Method |
|---|---|---|
| Nucleophilic Attack | 15.2 | DFT (B3LYP) |
| Proton Transfer | 8.5 | DFT (B3LYP) |
Note: Data are illustrative of typical activation energies for reactions involving pyridinium species and are not specific to the title compound.
Applications in Chemical Research
Building Blocks in Complex Molecule Synthesis
The structural motifs present in Pyridinium (B92312), 2-pyridyl-2-ethyl-, phosphate (B84403)—namely the pyridinium cation and the pyridine (B92270) ring—are foundational in the synthesis of complex molecules, particularly in the realm of nucleic acids.
The synthesis of nucleotides, the monomeric units of DNA and RNA, is a cornerstone of chemical biology. These processes occur through two primary routes: the de novo pathway, which builds nucleotides from simple precursors like amino acids and ribose 5-phosphate, and the salvage pathway, which recycles pre-existing bases and nucleosides. acs.org Pyridine and its derivatives are instrumental in many synthetic strategies that mimic these biological pathways.
For instance, pyridine is often used as a non-aqueous solvent and a basic catalyst in acylation and phosphorylation reactions, which are critical steps in preparing protected nucleoside monomers for synthesis. nih.gov More specifically, pyridinium salts like pyridinium chloride are employed as mild acid catalysts or activating agents. nih.gov In the laboratory synthesis of C-nucleoside analogues, which are important for studying nucleic acid function, pyridine derivatives are key intermediates in multi-step reaction sequences leading to the final phosphoramidite (B1245037) building blocks. While a direct role for Pyridinium, 2-pyridyl-2-ethyl-, phosphate is not documented, its structural components are representative of the types of reagents used in these intricate syntheses.
The automated solid-phase synthesis of oligonucleotides, most commonly using the phosphoramidite method, is the standard for producing custom DNA and RNA strands. rsc.org This cyclic process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support. Pyridine derivatives are crucial throughout this process.
The phosphoramidite coupling step is typically activated by a weak acid, and while 1H-tetrazole has been a common choice, activators like pyridine hydrochloride (in combination with imidazole) have also been successfully used. jscimedcentral.com Furthermore, pyridine is a common component in the oxidizing solution (e.g., iodine in pyridine/water) used to convert the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester. acs.org
Recent research has also explored pyridinium-based functional groups for other roles. For example, certain pyridine derivatives can be used as thermolytic protecting groups for the phosphate/thiophosphate moieties, offering an alternative to standard protecting groups that require harsh basic conditions for removal. researchgate.net This approach is particularly attractive for synthesizing oligonucleotides on sensitive platforms like microarrays.
| Reagent Type | Specific Example | Function in Oligonucleotide Synthesis | Reference |
| Activator | Pyridine Hydrochloride / Imidazole | Activates the phosphoramidite for coupling with the 5'-hydroxyl group. | jscimedcentral.com |
| Oxidizing Agent | Iodine in Pyridine/Water | Oxidizes the P(III) phosphite triester to a P(V) phosphate triester. | acs.org |
| Protecting Group | 3-(2-pyridyl)-1-propyl | Serves as a thermolytic protecting group for the phosphate backbone. | researchgate.net |
| Solvent/Base | Pyridine | Used as a solvent and acid scavenger in various steps of the synthesis cycle. | nih.gov |
Catalysis and Organocatalysis
The pyridinium moiety is a versatile scaffold in catalysis, participating in both metal-free organocatalysis and as a ligand in metal-based systems.
Pyridinium salts are a well-established class of organocatalysts, valued for their stability, ease of synthesis, and tunable properties. acs.org Their reactivity stems from the electron-deficient nature of the pyridinium ring, which makes them effective electrophiles and enables them to participate in a wide array of organic transformations. evitachem.com
One of the most significant recent applications is their use as precursors to radical species. nih.gov Through single-electron transfer (SET) reduction, often facilitated by photoredox catalysis, N-functionalized pyridinium salts can generate a variety of carbon-, nitrogen-, and oxygen-centered radicals for use in C-C bond formation and functionalization reactions. researchgate.netrsc.org Beyond radical chemistry, pyridinium salts and their corresponding ylides (formed by deprotonation) are used in cycloaddition reactions, Michael additions, and the synthesis of other heterocyclic systems. evitachem.comresearchgate.net
| Catalysis Type | Transformation Example | Role of Pyridinium Salt | Representative Reference |
| Photoredox Catalysis | C-H Amidation of Arenes | Precursor to N-centered radicals upon single-electron reduction. | researchgate.net |
| Radical Generation | Alkylation/Arylation | Fragmentation upon reduction to generate alkyl or aryl radicals. | nih.gov |
| Ylide Chemistry | Synthesis of Dihydrofurans | In-situ formation of a pyridinium ylide for conjugate addition. | evitachem.com |
| Site-Selective Functionalization | C4-Acylation of Pyridines | Activation of the pyridine ring for selective functionalization. | researchgate.net |
The pyridine ring, such as the one in the "2-pyridyl-2-ethyl-" portion of the title compound, is a ubiquitous ligand in coordination chemistry. Phosphines containing pyridyl substituents, known as pyridylphosphines, combine the σ-donating properties of the phosphorus atom with the π-accepting capabilities of the pyridine ring, creating versatile ligands for transition metal catalysis. rsc.org
While direct catalytic data for complexes of this compound is unavailable, related structures are highly relevant. For example, palladium complexes bearing pyridylphosphine ligands have been explored for carbonylation reactions. Terpyridine-metal complexes are also known to catalyze a range of transformations. rsc.org In the area of hydrolysis, metal complexes are designed to mimic metalloenzymes. Copper(II) complexes, for instance, have been shown to promote the hydrolysis of amide bonds in ligands like 2,4,6-tris(2-pyridyl)-1,3,5-triazine. The design often involves a metal center that acts as a Lewis acid to activate a water molecule or the substrate itself. The presence of both a pyridinium and a pyridine moiety in the title compound suggests it could potentially act as a bidentate or bridging ligand in such catalytic systems.
The application of pyridinium salts and related structures extends to polymer chemistry, where they can act as catalysts or form the core structure of functional polymers. Phenylated poly(pyridinium salt)s are a class of main-chain ionic polymers, or ionenes, that can be synthesized via ring-transmutation polymerization. These materials can exhibit interesting properties such as being lyotropic liquid-crystalline and light-emitting.
In the field of polymerization catalysis, pyridinium salts have been investigated for processes like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Specifically, certain pyrylium (B1242799) salts can initiate photochemical RAFT polymerization of vinyl ethers. researchgate.net In another area, copper catalysts with tris(2-pyridylmethyl)amine (B178826) (TMPA) ligands, which bear a structural resemblance to the 2-pyridylethyl motif, are highly active in Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers. acs.org Furthermore, aluminum complexes featuring pyridine-amido ligands have been developed as transition-metal-free catalysts for the stereospecific polymerization of 1,3-butadiene. These examples highlight the potential for pyridinium-containing compounds to play diverse roles in the synthesis of advanced polymeric materials.
Biochemical Interactions and Enzyme Modulation
The charged pyridinium head and the flexible ethyl-pyridyl side chain, combined with the phosphate group, allow for diverse interactions with biological macromolecules. These interactions are central to their application in studying and modulating the function of enzymes and receptors.
Enzyme Inhibitor Research (e.g., Acetylcholinesterase Inhibition)
Pyridinium-based compounds have been extensively investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system. nih.gov The inhibition of AChE is a key strategy in the management of various neurological conditions. Research has demonstrated that the pyridinium core can interact with key residues in the active site of AChE.
For instance, studies on mono-pyridinium compounds have revealed their ability to reversibly inhibit human blood acetylcholinesterase. tandfonline.com The affinity of these compounds for the enzyme's catalytic and allosteric sites has been quantified, with some derivatives exhibiting dissociation constants in the micromolar range. tandfonline.com One study found that a 1-phenacyl-2-methylpyridinium chloride derivative displayed a strong affinity for both the catalytic and allosteric sites of AChE. tandfonline.com
More complex pyridinium-curcumin derivatives have also been synthesized and evaluated as potent AChE inhibitors, with some showing inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov The design of these molecules often leverages the known structure of successful drugs like donepezil (B133215) to create novel inhibitors. nih.gov Furthermore, pyridinium-2-carbaldoximes bearing a quinolinium carboxamide moiety have been designed as reactivators for cholinesterases inhibited by organophosphates, though they also exhibit inhibitory properties themselves. nih.govresearchgate.net
Table 1: Research Findings on Pyridinium Compounds as Acetylcholinesterase Inhibitors
| Compound Class | Key Findings | Reference |
|---|---|---|
| Mono-pyridinium compounds | Reversible inhibition of human blood AChE. Compound 1 (1-phenacyl-2-methylpyridinium chloride) binds to both catalytic (Kᵢ = 6.9 µM) and allosteric sites (Kₐₗₗ = 27 µM). | tandfonline.com |
| N-benzylpyridinium-based compounds | Significant AChE inhibitory activities at nanomolar and submicromolar levels. The benzyl (B1604629) (8a ) and fluoro (8b ) derivatives were the most active, with IC₅₀ values ≤56 nM. | nih.gov |
| Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety | Intermediate-to-high inhibition of both acetylcholinesterase and butyrylcholinesterase compared to standard oximes. | nih.govresearchgate.net |
Receptor Antagonism Studies (e.g., P2Y13 Receptor Antagonism)
In the field of receptor pharmacology, derivatives of pyridoxal (B1214274) phosphate have emerged as significant antagonists for the P2Y₁₃ receptor, a member of the P2Y family of purinergic receptors. nih.govnih.gov These receptors are involved in a variety of physiological processes, making their modulation a target for therapeutic intervention. worktribe.com
Researchers have synthesized a series of analogues of pyridoxal-5'-phosphate-6-azo-phenyl-2,4-disulfonate (PPADS), a known P2 receptor antagonist, to explore and enhance their activity at the P2Y₁₃ receptor. nih.govnih.gov By modifying the phenylazo ring with substituents like chloro and nitro groups, compounds with significantly increased potency and selectivity have been developed. nih.govnih.gov For example, the 2-chloro-5-nitro analogue (MRS 2211) and the 4-chloro-3-nitro analogue (MRS 2603) were found to be 45- and 74-fold more potent than PPADS, respectively. nih.gov MRS 2211, in particular, displayed competitive antagonism with a pA₂ value of 6.3 and showed over 20-fold selectivity for the P2Y₁₃ receptor over P2Y₁ and P2Y₁₂ receptors. nih.govresearchgate.net
Table 2: Potency of Pyridoxal Phosphate Derivatives as P2Y₁₃ Receptor Antagonists
| Compound | Modification | pIC₅₀ | Potency vs. PPADS | Selectivity | Reference |
|---|---|---|---|---|---|
| PPADS | Parent Compound | - | 1x | Low | nih.govnih.gov |
| MRS 2211 | 2-chloro-5-nitro-phenylazo | 5.97 | 45x | >20-fold vs P2Y₁ & P2Y₁₂ | nih.govresearchgate.net |
| MRS 2603 | 4-chloro-3-nitro-phenylazo | 6.18 | 74x | Antagonizes both P2Y₁ and P2Y₁₃ | nih.gov |
Antimicrobial Research (e.g., Inhibition of Staphylococcus aureus)
The cationic nature of the pyridinium group is a key feature in the design of antimicrobial agents. This positive charge can facilitate interaction with and disruption of negatively charged bacterial cell membranes. Research into pyridinium-containing compounds has demonstrated their potential against pathogenic bacteria, including multidrug-resistant strains of Staphylococcus aureus. nih.gov
One study focused on a cationic pillar nih.govarene functionalized with pyridinium groups (PP5). nih.gov This macromolecule exhibited significant antibacterial and antibiofilm activity against both S. aureus and Escherichia coli. nih.gov The mechanism of action was determined to be the physical disruption of the bacterial membrane, leading to the leakage of cytoplasmic contents. nih.gov This physical mode of action is advantageous as it may reduce the likelihood of developing bacterial resistance compared to traditional antibiotics that target specific metabolic pathways. nih.gov Additionally, metal complexes incorporating pyridyl ligands have shown selective toxicity against various microbes, including S. aureus. nih.gov
Advanced Materials Science
The electronic and optical properties inherent to the pyridinium ring system make it an attractive component in the design of advanced organic materials.
Development of Organic Materials with Specific Optical Properties
The delocalized π-electron system of the pyridinium core can be tailored through chemical modification to influence the absorption and emission of light, leading to materials with specific optical properties. While direct research on "this compound" in this context is limited, studies on related organic semiconductor materials provide a basis for its potential applications.
Research on pyrrolo[1,2-i] nih.govresearchgate.net phenanthroline derivatives, which are complex heterocyclic systems, has shown that thin films of these materials can exhibit n-type semiconductor behavior. mdpi.com These films have high transmittance (over 90%) in the visible and near-infrared regions and possess large optical band gaps (4.17–4.24 eV), making them promising for applications in organic optoelectronics. mdpi.com Similarly, the electronic properties of copper catalysts with tris(2-pyridylmethyl)amine (TMPA) ligands, which contain pyridyl moieties, are tuned by adding substituents to the pyridine rings. acs.org These modifications alter the redox potential of the copper center, which is a critical parameter in applications like atom transfer radical polymerization (ATRP). acs.org This principle of tuning electronic and, by extension, optical properties through substitution on the pyridyl ring is directly applicable to the design of materials based on the "this compound" scaffold.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyridinium-based compounds is continually evolving, with a strong emphasis on green and sustainable methodologies. Future research will likely focus on moving away from traditional synthesis methods, which may involve harsh reagents and generate significant waste, towards more environmentally benign processes.
Key research goals include:
Renewable Starting Materials: Investigating the use of renewable resources, such as glycerol (B35011) or biomass-derived platform chemicals like furfural (B47365) and amino acids, for the synthesis of the pyridine (B92270) rings. rsc.orgresearchgate.net Methodologies for producing pyridine bases from glycerol are being actively developed and could be adapted. researchgate.net
Green Solvents and Catalysts: The use of ionic liquids as green solvent alternatives is a well-established principle in green chemistry. rsc.org Future syntheses could employ water or biodegradable ionic liquids, minimizing the use of volatile organic compounds. rsc.orgrsc.org Research into solid acid catalysts, such as zeolites, for the formation of pyridine bases is also a promising avenue. researchgate.net
Energy-Efficient Methods: Exploring techniques like microwave-assisted synthesis or ultrasound irradiation can lead to shorter reaction times, higher yields, and lower energy consumption compared to conventional heating methods. nih.govnih.gov One-pot multicomponent reactions represent another efficient strategy for streamlining the synthesis of complex pyridine derivatives. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives
| Methodology | Key Features | Potential Advantages for Target Compound | Reference |
|---|---|---|---|
| Hydrothermal Decarboxylation | Uses water as a solvent and renewable starting materials (e.g., furfural, amino acids). | Fully sustainable route to pyridinium (B92312) core. | rsc.org |
| Microwave-Assisted Synthesis | Short reaction times (minutes vs. hours), high yields, pure products. | Rapid and efficient synthesis, reduced energy costs. | nih.gov |
| Synthesis from Glycerol | Utilizes a biodiesel byproduct with solid acid catalysts (zeolites). | Valorization of waste streams for chemical synthesis. | researchgate.net |
| Ultrasound Irradiation | Eco-friendly method for synthesizing pyridinium-based ionic liquids. | Energy-efficient and environmentally friendly process. | nih.gov |
Advanced Computational Design and Prediction of Derivatives
Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. For Pyridinium, 2-pyridyl-2-ethyl-, phosphate (B84403), computational methods can predict the properties of its derivatives, guiding synthetic efforts toward compounds with desired functionalities.
Future computational research should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic structure, optimized geometry, and reactivity of the target compound and its potential derivatives. nih.govmdpi.comnih.gov This is crucial for predicting how structural modifications will impact its properties. nih.gov
Predictive Modeling of Physicochemical Properties: Algorithms can predict key properties such as acidity constants (pKa), solubility, and central nervous system (CNS) penetration for new derivatives. nih.govacs.org For instance, models have been developed to predict the pKa of substituted pyridinium ions with an accuracy of less than one pKa unit. acs.org
Modeling Phosphate Interactions: The hydrolysis of phosphate esters is a complex process that can be elucidated through computational modeling. nih.govresearchgate.net Understanding the interaction between the pyridinium cation and the phosphate anion is critical and can be explored using tools like the Charge-Distribution Multipole (CD-MUSIC) model, which has been applied to study phosphate adsorption on mineral surfaces. acs.org
Table 2: Computational Tools for Derivative Design
| Computational Method | Application | Predicted Outcome for Target Compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure, frontier molecular orbitals (HOMO/LUMO), and rotational energy barriers. | Prediction of reactivity, stability, and conformational preferences of new derivatives. | nih.govmdpi.com |
| pKa Prediction Models | Employ DFT with implicit solvation models to calculate acidity constants. | Accurate prediction of how substituents will alter the compound's acidity. | acs.org |
| CD-MUSIC Modeling | Simulate ion adsorption and complexation at interfaces. | Molecular-level understanding of the pyridinium-phosphate interaction. | acs.org |
| In Silico Pharmacokinetics | Predict absorption, distribution, metabolism, and excretion (ADME) properties. | Early-stage assessment of the drug-like potential of derivatives. | nih.gov |
Exploration of New Catalytic Systems and Mechanisms
Pyridinium compounds are versatile in catalysis, acting as both catalysts and solvents. hiyka.com Pyridoxal (B1214274) phosphate (PLP), a related biological cofactor, is renowned for its catalytic versatility in a wide range of enzymatic reactions. nih.gov This suggests that Pyridinium, 2-pyridyl-2-ethyl-, phosphate could be a candidate for new catalytic applications.
Emerging research avenues include:
Homogeneous Catalysis: Pyridine-ligated metal complexes, particularly with gold(III), have shown catalytic activity that is modulated by the electronic properties of the pyridine ligand. acs.org Investigating the coordination of the target compound with transition metals could lead to novel catalysts for reactions like cyclopropanation. acs.org
Organocatalysis: Pyridinium ylides, generated from pyridinium salts, are valuable intermediates in organic synthesis, capable of catalyzing the formation of heterocyclic structures like dihydrofurans. organic-chemistry.org The potential of the target compound to form ylides and act as an organocatalyst is a key area for exploration.
Biocatalysis Mimics: Drawing inspiration from pyridoxal phosphate-dependent enzymes, researchers could design systems where the target compound catalyzes reactions such as transaminations or oxidations. nih.gov The phosphate group could play a crucial role in substrate binding and catalytic turnover.
Deeper Understanding of Biomolecular Interaction Mechanisms
The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.netnih.gov It often enhances pharmacological profiles by improving properties like potency, metabolic stability, and solubility. nih.govnih.gov Understanding how this compound and its derivatives interact with biological targets is crucial for developing new therapeutic agents.
Future research should aim for:
Target Identification and Validation: Screening the compound against various biological targets, such as enzymes (e.g., topoisomerase II) and protein receptors, to identify potential therapeutic applications. nih.gov Related pyridinium salts have shown antileukemic effects, suggesting a potential avenue for investigation. nih.gov
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the compound exerts biological effects. This could involve studying its impact on cellular processes like the generation of reactive oxygen species (ROS) or the induction of apoptosis. nih.gov
Drug-Drug Conjugation: Utilizing the pyridine scaffold as a platform for creating hybrid molecules by conjugating it with other known drugs or natural products to develop agents with novel or enhanced activities. nih.gov
Integration into Supramolecular Chemistry and Nanoscience Applications
The charged nature of the pyridinium cation and its ability to form specific interactions make it an excellent building block in supramolecular chemistry and nanoscience. rsc.org
Promising future directions include:
Supramolecular Assemblies: Pyridinium salts are key components in the self-assembly of complex architectures like macrocycles and metallo-supramolecules. nih.gov The target compound could be used to construct novel host-guest systems, potentially for sensing or molecular recognition. rsc.orgcam.ac.uk For example, pyridinium-functionalized pillararenes have been used to create pH-dependent host-guest systems with drug molecules. scielo.br
Nanomaterial Stabilization and Functionalization: Pyridine derivatives have been used effectively to stabilize gold nanoparticles. acs.org The target compound could be explored as a capping agent to create stable, functionalized nanoparticles for applications in catalysis or biomedicine, such as drug delivery. rsc.orgukaazpublications.com
Redox-Active Systems: Pyridinium compounds like viologens are well-known for their redox activity and are used in systems such as redox flow batteries. cam.ac.uk Investigating the electrochemical properties of the target compound could lead to its use in energy storage or electrochromic devices.
Q & A
Q. What are the optimal synthetic conditions for pyridinium phosphate derivatives to minimize byproduct formation?
To reduce undesired byproducts (e.g., dinucleoside pyrophosphates), adjust the solvent ratio during oxidation. For example, using pyridine/water (80:20 v/v) suppresses nucleophilic attack on pyridinium intermediates by favoring hydrolysis, yielding >85% product purity . Key steps:
- Monitor reaction progress via ³¹P NMR to detect intermediates.
- Optimize solvent polarity to stabilize reactive intermediates.
Q. Which spectroscopic methods are effective for characterizing pyridinium phosphate compounds?
Fourier-transform infrared (FTIR) spectroscopy is critical for identifying phosphate (960 cm⁻¹) and pyridinium ring (1030–1032.7 cm⁻¹) vibrations. For example:
| Peak (cm⁻¹) | Assignment |
|---|---|
| 960 | Phosphate (PO₄³⁻) stretching |
| 1030/1032.7 | Pyridinium ring vibration |
| 1550 | Advanced glycation end-products (AGEs) |
| Complement with X-ray crystallography for cofactor-binding site analysis . |
Q. How can phosphate content in pyridinium derivatives be quantified?
Use UV-Vis spectrophotometry with a calibration curve:
- Prepare a standard curve using known phosphate concentrations (e.g., 0.1–5.0 mg/L).
- Measure absorbance at 880 nm (molybdenum blue method).
- Report concentrations as mg/L P or (PO₄)³⁻, and validate with 95% confidence intervals .
Advanced Research Questions
Q. What mechanistic role do pyridinium intermediates play in photoredox-catalyzed phosphate ester synthesis?
Pyridinium salts (e.g., N-alkoxypyridinium ions) generate alkoxy radicals under visible-light irradiation. These radicals irreversibly trap phosphites (>10⁹ M⁻¹s⁻¹), forming phosphate esters. Key considerations:
- Avoid Minisci-type side reactions by optimizing pyridinium substituents (e.g., electron-withdrawing groups).
- Monitor radical stability using EPR spectroscopy .
Q. How do structural features of pyridinium cofactors influence enzyme interactions?
In aminotransferases (e.g., WbpE), the pyridinium ring forms π-π interactions with Tyr85 and a salt bridge with Asp156, stabilizing the cofactor’s protonated state. The phosphate group positions 20 Å from the active site, enabling substrate access. Mutagenesis studies (e.g., D156A) disrupt cofactor binding, reducing catalytic efficiency by >90% .
Q. What challenges arise in interpreting mass spectrometry data for pyridinium adducts in protein modifications?
Pyridinium adducts (e.g., DDE–Lys) introduce mass increments (e.g., +268 Da) detectable via MALDI-TOF. Challenges include:
- Distinguishing adducts from post-translational modifications (e.g., phosphorylation).
- Resolving overlapping peaks in heterogeneous samples. Use high-resolution MS/MS and isotopic labeling for validation .
Q. How do pyridinium-based ion exchangers improve separation of alkaline earth metals?
Surfactant-modified tin(IV) phosphate exchangers (e.g., N-dodecyl pyridinium chloride hybrids) enhance selectivity for Ca²⁺ and Mg²⁺ via hydrophobic and electrostatic interactions. Performance metrics:
| Ion Exchanger | Capacity (meq/g) | Selectivity (Ca²⁺/Na⁺) |
|---|---|---|
| Unmodified Sn(IV) phosphate | 1.2 | 0.8 |
| Surfactant-modified | 2.5 | 3.2 |
| Optimize surfactant chain length (C12–C18) for target ions . |
Q. Notes
- Contradictions in Evidence : Synthesis protocols vary (e.g., microwave-assisted vs. photoredox methods). Select methods based on target scalability and byproduct tolerance .
- Data Gaps : Limited crystallographic data for pyridinium cofactors in non-model enzymes. Molecular dynamics simulations are recommended for binding site predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
